molecular formula C21H16O B2450834 1(2H)-Naphthalenone, 3,4-dihydro-2-(2-naphthalenylmethylene)- CAS No. 55723-88-1

1(2H)-Naphthalenone, 3,4-dihydro-2-(2-naphthalenylmethylene)-

Cat. No.: B2450834
CAS No.: 55723-88-1
M. Wt: 284.358
InChI Key: DHBQSDWBFACOPT-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1(2H)-Naphthalenone, 3,4-dihydro-2-(2-naphthalenylmethylene)- is an organic compound that belongs to the class of naphthalenones This compound is characterized by its unique structure, which includes a naphthalenylmethylene group attached to a dihydronaphthalenone core

Preparation Methods

The synthesis of 1(2H)-Naphthalenone, 3,4-dihydro-2-(2-naphthalenylmethylene)- can be achieved through several synthetic routes. One common method involves the condensation of 2-naphthaldehyde with 3,4-dihydro-2H-naphthalen-1-one under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out in a suitable solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to yield the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1(2H)-Naphthalenone, 3,4-dihydro-2-(2-naphthalenylmethylene)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydronaphthalenones.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the naphthalenylmethylene group, using reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields naphthoquinones, while reduction results in dihydronaphthalenones.

Scientific Research Applications

1(2H)-Naphthalenone, 3,4-dihydro-2-(2-naphthalenylmethylene)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various naphthalenone derivatives.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1(2H)-Naphthalenone, 3,4-dihydro-2-(2-naphthalenylmethylene)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1(2H)-Naphthalenone, 3,4-dihydro-2-(2-naphthalenylmethylene)- can be compared with other similar compounds, such as:

    2-Naphthaldehyde: A precursor in the synthesis of the compound.

    3,4-Dihydro-2H-naphthalen-1-one: Another precursor used in the synthesis.

    Naphthoquinones: Oxidation products of the compound with potential biological activities.

    Dihydronaphthalenones: Reduction products with different chemical properties.

The uniqueness of 1(2H)-Naphthalenone, 3,4-dihydro-2-(2-naphthalenylmethylene)- lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2E)-2-(naphthalen-2-ylmethylidene)-3,4-dihydronaphthalen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O/c22-21-19(12-11-17-6-3-4-8-20(17)21)14-15-9-10-16-5-1-2-7-18(16)13-15/h1-10,13-14H,11-12H2/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBQSDWBFACOPT-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\C2=CC3=CC=CC=C3C=C2)/C(=O)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55723-88-1
Record name 2-(2-NAPHTHYLMETHYLENE)-ALPHA-TETRALONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.